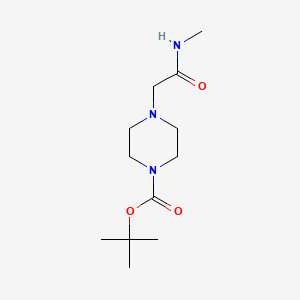

N-Methyl (4-BOC-piperazino)acetamide

Descripción general

Descripción

N-Methyl (4-BOC-piperazino)acetamide is a chemical compound with the molecular formula C12H23N3O3. This compound is widely used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with piperazine and tert-butyl chloroformate.

Reaction Steps: The piperazine is first reacted with tert-butyl chloroformate to form the BOC-protected piperazine. This intermediate is then reacted with methylamine to introduce the N-methyl group, followed by acetylation to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to remove the BOC group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

Reduction Products: Free amine derivatives after BOC deprotection.

Substitution Products: Derivatives with different functional groups replacing the BOC group.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Methyl (4-BOC-piperazino)acetamide serves as a crucial building block in organic synthesis. It is employed in:

- Pharmaceutical Development : Used to synthesize various bioactive compounds, including potential drugs targeting central nervous system disorders.

- Agrochemicals : Its derivatives are utilized in the formulation of pesticides and herbicides.

Medicinal Chemistry

The compound plays a significant role in drug discovery and development:

- Drug Design : It is involved in the design of inhibitors for various biological targets, including enzymes and receptors .

- Gene Delivery Systems : Recent studies have highlighted its potential in delivering small interfering RNA (siRNA) for gene silencing in cancer therapy, improving the efficacy of nucleic acid-based therapies .

Biological Studies

In biological research, this compound is used for:

- Enzyme Inhibition Studies : It helps investigate the inhibition mechanisms of specific enzymes, contributing to understanding metabolic pathways.

- Receptor Binding Assays : The compound is utilized to study binding affinities and interactions with various receptors, aiding drug development efforts.

Case Study 1: Gene Silencing Using siRNA Delivery

A study demonstrated that piperazine-based compounds, including this compound, were effective in delivering siRNA into resistant cancer cell lines (HeLa, MCF-7). The results indicated improved silencing effects on important metabolic genes, showcasing the potential of these compounds in cancer therapy .

Case Study 2: Development of CNS-targeting Drugs

Research efforts focused on synthesizing derivatives of this compound led to the identification of several candidates that exhibited promising pharmacological profiles for treating neurological disorders. These findings underline the compound's significance in medicinal chemistry .

Mecanismo De Acción

The mechanism by which N-Methyl (4-BOC-piperazino)acetamide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter release and signal transduction.

Comparación Con Compuestos Similares

N-Methyl (4-BOC-piperazino)acetamide is unique due to its specific structural features and reactivity. Similar compounds include:

N-Methyl piperazine derivatives: These compounds share the piperazine core but differ in their substituents and functional groups.

BOC-protected amines: Other BOC-protected amines have similar protecting groups but differ in their core structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

N-Methyl (4-BOC-piperazino)acetamide is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound features a piperazine ring, which is known for its versatility in drug design. The BOC (tert-butyloxycarbonyl) group serves as a protecting group that can be removed to yield the active amine. The synthesis of this compound typically involves the reaction of N-methylacetamide with 4-BOC-piperazine, utilizing standard organic synthesis techniques such as amide coupling and deprotection methods .

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds containing piperazine moieties have shown efficacy against various cancer cell lines. In one study, modifications to the piperazine structure enhanced cytotoxicity against pancreatic cancer cells .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MiaPaCa2 | 5.4 | Moderate |

| Modified Piperazine Derivative | BxPC3 | 3.2 | High |

This table summarizes findings from cell viability assays demonstrating the anticancer potential of piperazine derivatives.

The mechanism by which this compound exerts its biological effects appears to involve modulation of protein-protein interactions and inhibition of specific signaling pathways. For example, it has been suggested that such compounds can disrupt the S100A2–p53 interaction, which is critical in tumor biology . This disruption may lead to enhanced apoptosis in cancer cells.

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. The presence of the piperazine ring is associated with activity at various neurotransmitter receptors, including serotonin and dopamine receptors. Studies suggest that this compound may influence neurotransmission, potentially offering therapeutic avenues for psychiatric disorders.

Case Studies

- Antifilarial Activity : A related study explored the antifilarial properties of compounds with similar structural motifs. The findings indicated that certain piperazine derivatives could exhibit macrofilaricidal activity, suggesting a broader spectrum of biological activity .

- HIV Entry Inhibition : Another investigation into piperazine-containing compounds revealed their potential as CCR5 antagonists, providing insights into their role in inhibiting HIV entry into host cells . This highlights the versatility of piperazine derivatives in targeting various biological pathways.

Propiedades

IUPAC Name |

tert-butyl 4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)9-10(16)13-4/h5-9H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWKZGHYQAZMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.